molecular formula C4H8ClNO B8045303 (S)-2-Aminobut-3-yn-1-ol HCl

(S)-2-Aminobut-3-yn-1-ol HCl

Cat. No.: B8045303
M. Wt: 121.56 g/mol
InChI Key: RYXAXGYGXKDYOX-WCCKRBBISA-N
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Description

(S)-2-Aminobut-3-yn-1-ol hydrochloride is a chiral compound with significant applications in organic synthesis and medicinal chemistry. This compound is characterized by the presence of an amino group, a hydroxyl group, and an alkyne group, making it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Aminobut-3-yn-1-ol hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the chiral precursor, (S)-2-Aminobut-3-yn-1-ol.

    Hydrochloride Formation: The free base is then treated with hydrochloric acid to form the hydrochloride salt. This step is usually carried out in an aqueous or alcoholic medium under controlled temperature conditions to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of (S)-2-Aminobut-3-yn-1-ol hydrochloride involves large-scale synthesis using automated reactors. The process includes:

    Batch or Continuous Flow Reactors: These reactors allow precise control over reaction parameters such as temperature, pressure, and reactant concentrations.

    Purification: The crude product is purified using crystallization or recrystallization techniques to obtain the desired hydrochloride salt with high purity.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Aminobut-3-yn-1-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The alkyne group can be reduced to form alkenes or alkanes.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

(S)-2-Aminobut-3-yn-1-ol hydrochloride has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.

    Industry: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of (S)-2-Aminobut-3-yn-1-ol hydrochloride involves its interaction with various molecular targets:

    Enzyme Inhibition: The compound can act as an inhibitor of specific enzymes by binding to their active sites.

    Protein-Ligand Interactions: It can form stable complexes with proteins, affecting their function and activity.

    Pathways Involved: The compound may influence metabolic pathways by altering the activity of key enzymes and proteins.

Comparison with Similar Compounds

Similar Compounds

    ®-2-Aminobut-3-yn-1-ol hydrochloride: The enantiomer of (S)-2-Aminobut-3-yn-1-ol hydrochloride with similar chemical properties but different biological activities.

    2-Aminobut-3-yn-1-ol: The free base form without the hydrochloride salt.

    2-Amino-3-butyn-1-ol: A structural isomer with different reactivity and applications.

Uniqueness

(S)-2-Aminobut-3-yn-1-ol hydrochloride is unique due to its chiral nature, which imparts specific stereochemical properties essential for certain biological and chemical applications. Its ability to participate in a wide range of chemical reactions makes it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

(2S)-2-aminobut-3-yn-1-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO.ClH/c1-2-4(5)3-6;/h1,4,6H,3,5H2;1H/t4-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYXAXGYGXKDYOX-WCCKRBBISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC(CO)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#C[C@@H](CO)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

121.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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